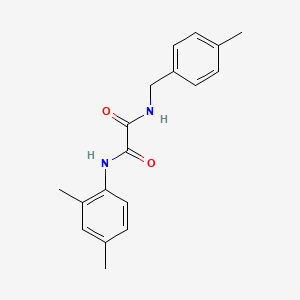

N-(2,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide typically involves multi-step chemical processes including chlorination, condensation, hydrolysis, and further condensation reactions, starting from basic organic or inorganic substrates. A notable approach includes the use of hexanedioic acid monomethyl ester as a raw material, highlighting the compound's potential for efficient large-scale production due to its simple operation, easy separation, and purification processes, with yields up to 75.2% (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using techniques like X-ray crystallography, NMR, and DFT studies. These studies reveal the compound's conformational preferences and the influence of substituent groups on its overall geometry. Detailed molecular insights have been provided by density functional theory (DFT) optimizations, which align well with empirical data, indicating a stable conformation for such molecules (Guangmei Li et al., 2022).

Scientific Research Applications

Occupational Exposure to Solvents

Research into the health effects of occupational exposure to chlorinated solvents highlights concerns about central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. This area of study emphasizes the importance of understanding the toxicological profiles of chemical compounds used in industrial settings (Ruder, 2006).

Environmental Contaminants

Studies on novel brominated flame retardants (NBFRs) and their occurrence in indoor environments underscore the need for research on the occurrence, environmental fate, and toxicity of such compounds. This reflects a growing concern over the environmental impact of chemical compounds used as additives in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).

Liquid Crystal Research

Investigations into methylene-linked liquid crystal dimers and their phase transitions highlight the significance of chemical structure in determining the physical properties of materials. Such research is crucial for the development of advanced materials with specific optical properties (Henderson & Imrie, 2011).

Nutraceutical Potential

The study of polyphenols and their health benefits illustrates the interest in natural phytochemicals for preventing chronic diseases. This research area explores the therapeutic potential of chemical compounds derived from natural sources (Rasouli, Farzaei, & Khodarahmi, 2017).

Toxicology and Environmental Fate

Research on the occurrence, fate, and behavior of parabens in aquatic environments emphasizes the need to understand the environmental persistence and potential endocrine-disrupting effects of synthetic organic compounds used as preservatives (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)11-19-17(21)18(22)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIADGQIMZVHALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)

![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)

![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)